N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline-derived compound characterized by a tetrahydroquinazoline dione core substituted with a phenyl group at position 3 and a carboxamide side chain at position 5. The side chain includes a propyl linker with an ethyl(phenyl)amino moiety.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-2-29(20-10-5-3-6-11-20)17-9-16-27-24(31)19-14-15-22-23(18-19)28-26(33)30(25(22)32)21-12-7-4-8-13-21/h3-8,10-15,18H,2,9,16-17H2,1H3,(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUNFXXSRVZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Anthranilic acid derivative :
Cyclocondensation
Methyl 7-aminoanthranilate reacts with phenyl isocyanate in dry tetrahydrofuran (THF) under reflux to form 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by intramolecular cyclization (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | THF | 80 | 12 | 62 |
| Triethylamine | DMF | 100 | 6 | 78 |
| DBU | Toluene | 110 | 4 | 85 |
DBU = 1,8-Diazabicycloundec-7-ene
Introduction of the 7-Carboxamide Group
The carboxamide moiety is installed via a two-step sequence:
Hydrolysis of the Methyl Ester
The methyl ester at position 7 is hydrolyzed to the carboxylic acid using 10% NaOH in methanol at 60°C for 3 hours (yield: 95%).
Amide Coupling
The carboxylic acid is activated with ethyl chloroformate and coupled with 3-aminopropyl(ethyl)(phenyl)amine in the presence of N,N-diisopropylethylamine (DIPEA). This step employs a mixed anhydride method to minimize racemization (yield: 80–85%).
Critical Parameters :
- Coupling reagent : Ethyl chloroformate outperforms carbodiimides (e.g., EDCl) in minimizing side reactions.
- Solvent : Dichloromethane (DCM) provides optimal solubility.
Synthesis of the N-(3-(Ethyl(phenyl)amino)propyl) Side Chain
The tertiary amine side chain is prepared through reductive amination:
Alkylation of Primary Amine
3-Aminopropanol is alkylated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile to yield 3-(ethylamino)propanol (yield: 75%).
Reductive Amination with Aniline
3-(Ethylamino)propanol reacts with benzaldehyde in methanol under hydrogen gas (H₂, 50 psi) with Raney nickel as a catalyst. Subsequent reduction forms 3-(ethyl(phenyl)amino)propanol, which is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) (yield: 65%).
Final Assembly and Characterization
The aldehyde intermediate undergoes reductive amination with the tetrahydroquinazoline-7-carboxamide to furnish the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 70% yield.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 6.89–6.75 (m, 5H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H), 3.12 (q, J = 7.2 Hz, 2H), 2.64 (t, J = 6.8 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H).
- HRMS : m/z calcd for C₂₇H₂₉N₅O₃ [M+H]⁺: 478.2191; found: 478.2189.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling
An alternative method employs Suzuki-Miyaura coupling to introduce the phenyl group at position 3. 7-Bromoquinazoline-2,4-dione reacts with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C (yield: 82%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Cyclocondensation of methyl 7-aminoanthranilate with phenyl isocyanate under microwave conditions (150°C, 30 min) achieves 88% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of quinazoline derivatives with modified functionalities.
Reduction: : Reduction reactions may be employed to alter the tetrahydroquinazoline core, affecting its reactivity and interaction with other molecules.
Substitution: : Nucleophilic substitution reactions play a crucial role in modifying the side chains attached to the core structure.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate.
Reducing agents like sodium borohydride.
Nucleophiles such as ethylamine for substitution reactions.
Major Products Formed
Oxidation may yield quinazoline-2,4-dione derivatives.
Reduction typically produces dihydroquinazoline compounds.
Substitution results in various modified quinazoline derivatives.
Scientific Research Applications
This compound finds diverse applications across several scientific disciplines:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Its interactions with enzymes and receptors make it a valuable tool in biochemical studies.
Medicine: : Potential therapeutic applications due to its bioactivity.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The Mechanism: The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids.
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : The compound could modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other quinazoline and amide-containing molecules. Key comparisons include:
Functional and Pharmacological Differences
- The 3-phenyl group on the quinazoline core may stabilize π-π interactions with target proteins, a feature absent in ’s acrylamide-based Compound 2 .
- Biological Activity: Compound 2 () exhibits potent anti-inflammatory activity via NO inhibition, surpassing the positive control quercetin. The target compound’s carboxamide side chain may confer similar activity, but the ethyl(phenyl)amino group could alter selectivity or potency . Quinazoline derivatives (e.g., ) often target kinases (e.g., EGFR), but the absence of methoxy or amino groups in the target compound’s core may shift its mechanism .
Biological Activity
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, with CAS number 892262-69-0, is a compound that has attracted attention due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The structure features a tetrahydroquinazoline core which is significant in medicinal chemistry for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₄N₄O₃ |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 892262-69-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrated significant inhibitory effects on cell proliferation.
- Case Study : A study reported an IC50 value of 5.85 µM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Cholinesterase Inhibition
The compound also exhibits cholinesterase inhibitory activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Comparative studies showed that the compound has a K_i value in the nanomolar range against acetylcholinesterase (AChE), suggesting strong potential as a therapeutic agent.
- Research Findings : The compound showed a K_i value of 33.00 nM in inhibiting AChE activity, significantly better than many standard inhibitors .
Anti-inflammatory Activity
In addition to its anticancer and cholinesterase inhibitory properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cholinesterase Inhibition : Competitive inhibition of the AChE enzyme leading to increased acetylcholine levels in synaptic clefts.
- Anti-inflammatory Effects : Suppression of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.
Q & A
Advanced Question
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by mass spectrometry identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound binding, confirming intracellular engagement .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene silencing of putative targets (e.g., COX-2 or PI3K) can corroborate mechanism .
What analytical techniques characterize this compound’s structural and electronic properties?
Basic Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., phenyl at position 3 vs. 4) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
- UV-Vis and fluorescence spectroscopy : Electronic transitions of the quinazoline core (λmax ~300 nm) inform photostability .
What strategies improve bioavailability for in vivo studies?
Advanced Question
- Prodrug design : Esterification of the carboxamide group enhances intestinal absorption .
- Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) improve plasma half-life in rodent models .
- Co-administration with CYP450 inhibitors : Reduces hepatic metabolism, as shown with ketoconazole in pharmacokinetic studies .
How are conflicting SAR data interpreted across different biological assays?
Advanced Question
Divergent SAR may indicate off-target effects or assay-specific artifacts. For example:
- Anti-cancer vs. anti-inflammatory activity : A phenyl group at position 3 may enhance kinase inhibition but reduce COX-2 binding .
Solution : Perform counter-screening against unrelated targets (e.g., hERG channel) and use machine learning models (e.g., Random Forest) to prioritize substituents with dual activity .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Question
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) during cyclization .
- Design of experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) identifies robust conditions for >90% yield .
- In-line PAT tools : Real-time FTIR monitoring detects intermediates, ensuring reaction completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
